molecular formula C27H32O15 B038634 10-Hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one CAS No. 119170-52-4

10-Hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one

Cat. No.: B038634
CAS No.: 119170-52-4
M. Wt: 596.5 g/mol
InChI Key: GBGJNKYTLIUCMX-UHFFFAOYSA-N
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Description

Cassiaside C is a bioactive benzophenone C-glucoside isolated from the traditional medicinal plant Cassia auriculata L. This high-purity compound serves as a critical reference standard and investigative tool for researchers exploring natural product pharmacology and metabolic disease mechanisms. Its primary research value lies in its potent and selective inhibitory activity against aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. By inhibiting AR, Cassiaside C prevents the pathological accumulation of sorbitol in tissues, making it a promising candidate for studies focused on diabetic neuropathy, cataracts, and nephropathy. Beyond its antidiabetic potential, research indicates Cassiaside C possesses significant antioxidant and anti-inflammatory properties, modulating pathways such as NF-κB to reduce oxidative stress and inflammatory cytokine production. Its mechanism also extends to potential anti-aging research, including the inhibition of advanced glycation end-product (AGE) formation. Researchers utilize Cassiaside C in in vitro and in vivo models to elucidate metabolic pathways, screen for novel therapeutics, and validate its role as a lead compound for drug discovery.

Properties

IUPAC Name

10-hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGJNKYTLIUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119170-52-4
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name Cassiaside C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthesis of the Naphthopyrone Aglycon

The aglycon (toralactone) is prepared via Friedel-Crafts acylation of a protected naphthol derivative. Key steps include:

  • Protection : 1,5-Dihydroxynaphthalene is selectively protected using tert-butyldimethylsilyl (TBS) groups.

  • Acylation : Reaction with methyl malonyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the naphthopyrone core.

  • Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF) to furnish toralactone.

Yield : 68% over three steps.

Preparation of the Tetrasaccharide Donor

The β-D-gentiobiosyl-(1→6)-β-D-glucopyranosyl donor is synthesized via sequential glycosylation:

  • Building Blocks : Peracetylated glucose and gentiobiose units are prepared using standard protecting group strategies.

  • Glycosidic Bond Formation : Trichloroacetimidate donors are employed under BF₃·OEt₂ catalysis to ensure β-selectivity.

Key Data :

StepDonorAcceptorYield (%)
Gentiobiose formationGlucose trichloroacetimidateGlucose acceptor82
Tetrasaccharide assemblyGentiobiosyl donorDisaccharide acceptor75

Glycosylation of the Aglycon

The tetrasaccharide donor is coupled to toralactone under Koenigs-Knorr conditions:

  • Conditions : Aglycon (1 eq), tetrasaccharide donor (1.2 eq), silver triflate (0.2 eq) in anhydrous dichloromethane.

  • Yield : 58% after purification via flash chromatography.

Global Deprotection

Final deprotection involves:

  • Ester Hydrolysis : Methanol/water with catalytic NaOH removes acetyl groups.

  • Silyl Ether Removal : TBAF in THF cleaves remaining TBS protections.

Overall Yield : 22% from naphthol starting material.

Analytical Characterization of Cassiaside C

Structural Verification

  • MS : ESI-MS shows [M+H]⁺ at m/z 597.2 (calc. 596.53 for C₂₇H₃₂O₁₅).

  • NMR : ¹H and ¹³C NMR data confirm the β-glycosidic linkages and naphthopyrone skeleton.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₂O₁₅
Molecular Weight596.53 g/mol
SolubilityDMSO (10 mM), ethanol (sparingly)
Storage-20°C (stable for ≥1 month)

Comparative Analysis of Preparation Methods

Extraction vs. Synthesis

ParameterNatural ExtractionChemical Synthesis
Yield ≤0.1%22% (overall)
Purity 90–95% (after chromatography)≥98%
Time Weeks (including purification)15–20 steps (3–4 weeks)
Cost Low (raw materials)High (specialized reagents)

Industrial Applicability

  • Extraction : Suitable for small-scale production but limited by source material variability.

  • Synthesis : Scalable via modular glycosylation strategies, though cost-prohibitive for high-volume applications .

Chemical Reactions Analysis

Naphthopyrone Core Construction

  • Condensation Reaction : The naphtho-α-pyrone backbone (toralactone) was synthesized via a condensation reaction between orsellinate (8 ) and pyrone (9 ) using lithium diisopropylamide (LDA) .

    Orsellinate+PyroneLDAToralactone Naphtho pyrone core \text{Orsellinate}+\text{Pyrone}\xrightarrow{\text{LDA}}\text{Toralactone Naphtho pyrone core }

Glycosylation Steps

  • Glycosyl Donors : Trifluoroacetimidates (6f , 6g ) and trichloroacetimidates were employed for sequential glycosylation.

  • Conditions :

    • Catalytic TMSOTf (0.05–0.3 equiv) in anhydrous dichloromethane.

    • Excess glycosyl donor (6.0 equiv) to overcome low reactivity of the naphthol hydroxyl group .

Glycosylation Step Donor Conditions Yield
Primary glycosylationTrifluoroacetimidate0.05 equiv TMSOTf, 6.0 equiv donor85–90%
Secondary glycosylationTrichloroacetimidate0.3 equiv TMSOTf, 6.0 equiv donor78–82%

Naphthol Hydroxyl Group

  • The phenolic hydroxyl group at the naphthopyrone core demonstrates low nucleophilicity, requiring aggressive glycosylation conditions (e.g., excess donor, strong Lewis acids) .

Glycosidic Bond Stability

  • Cassiaside C’s β-D-gentiobioside linkages are resistant to hydrolysis under mild acidic or enzymatic conditions due to the steric protection of the glycosidic bonds .

Biotransformation and Metabolic Pathways

While direct chemical reactions in biological systems are less documented, Cassiaside C undergoes metabolic modifications:

  • Deglycosylation : In vivo, glycosidases may cleave the gentiobioside side chains, releasing the aglycone (toralactone) .

  • Oxidation : The naphthopyrone core may undergo hepatic cytochrome P450-mediated oxidation, forming quinone derivatives .

Key Research Findings

  • Stereochemical Outcomes : Glycosylation proceeds with retention of β-configuration due to neighboring group participation .

  • Synthetic Challenges : The tetraglucosyl chain introduces steric hindrance, necessitating iterative protection/deprotection strategies .

Comparative Reactivity with Analogues

Compound Reactivity Key Difference
Cassiaside CLow naphthol reactivityTetraglucosyl substitution
Cassiaside B₂Higher glycosylation efficiencyTriglucosyl structure
Toralactone (aglycone)Prone to oxidation and dimerizationLack of glycosidic protection

Unresolved Questions

  • Site-Selective Modifications : Methods for selective functionalization of the naphthopyrone core remain underdeveloped.

  • Catalytic Glycosylation : Current methods rely on stoichiometric donors; catalytic asymmetric glycosylation is unexplored .

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action:
Cassiaside C has been shown to inhibit the M1 polarization of macrophages, a critical process in the inflammatory response. By downregulating glycolysis, Cassiaside C reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . This modulation of macrophage polarization could be a promising therapeutic strategy for chronic inflammatory diseases.

Key Findings:

  • Inhibition of Glycolysis: Cassiaside C decreases lactate production and enhances oxidative phosphorylation in M1 polarized macrophages .
  • Cytokine Suppression: The compound significantly lowers the levels of inducible nitric oxide synthase and cyclooxygenase-2, which are upregulated during inflammation .

Neuroprotective Effects

Cassiaside C exhibits potential neuroprotective effects, particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it can inhibit beta-secretase 1 (BACE1), an enzyme involved in the formation of amyloid-beta plaques, a hallmark of AD .

Studies Highlighting Neuroprotection:

  • BACE1 Inhibition: Cassiaside C shows mixed-type inhibition against BACE1, suggesting its utility in reducing amyloid plaque formation .
  • Cell Viability Improvement: In models of neuronal toxicity induced by amyloid-beta oligomers, Cassiaside C enhances cell survival and function .

Antiallergic Activity

Cassiaside C has demonstrated significant antiallergic properties by inhibiting histamine release from mast cells during antigen-antibody reactions. This activity positions it as a candidate for developing treatments for allergic conditions .

Antioxidant Properties

The compound's antioxidant capacity contributes to its overall pharmacological profile. It helps mitigate oxidative stress, which is implicated in various chronic diseases .

Potential Applications in Cancer Therapy

Emerging studies suggest that Cassiaside C may possess anticancer properties by modulating cellular pathways associated with tumor growth and metastasis. Its ability to inhibit certain signaling pathways could be leveraged in cancer treatment strategies .

Summary Table of Applications

Application AreaMechanism/ActionReferences
Anti-inflammatoryInhibits M1 macrophage polarization
NeuroprotectionInhibits BACE1; improves neuronal cell viability
AntiallergicInhibits histamine release from mast cells
AntioxidantMitigates oxidative stress
Cancer therapy potentialModulates tumor growth pathways

Mechanism of Action

Cassiaside C exerts its effects by modulating various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cassiaside C with Analogues

Property Cassiaside C Cassiaside B2 Cassiaside C2 Aurantio-Obtusin
Molecular Formula C₂₇H₃₂O₁₅ Not fully reported (likely C₂₆H₃₀O₁₄) Not fully reported C₁₇H₁₄O₇
Molecular Weight 596.53 g/mol ~566.50 g/mol (estimated) ~580 g/mol (estimated) 330.29 g/mol
Source Cassiae semen Cassiae semen Cassiae semen Cassiae semen
Key Activities - Inhibits M1 polarization
- AGE formation
- BACE1 inhibition
- PTP1B & hMAO-A inhibition
- 5-HT2C agonism
- Quality control marker - NF-κB pathway inhibition
Mechanistic Pathways PI3K/AKT/mTORC1, glycolysis Tyrosine phosphatase & monoamine oxidase Not fully elucidated NF-κB signaling
Therapeutic Targets Chronic inflammation, Alzheimer’s Diabetes, neurodegenerative disorders Standardization of herbal products Inflammatory diseases

Structural Similarities and Differences

  • Sugar Moieties : Cassiaside C contains a gentiobioside group (two glucose units), whereas Cassiaside B2 and C2 likely differ in glycosylation patterns, altering solubility and bioavailability .
  • Core Structure: Aurantio-Obtusin, an anthraquinone, lacks the glycoside chain but shares a naphthopyrone backbone, enabling NF-κB inhibition .

Functional Divergence

  • Cassiaside C vs. Cassiaside B2: While both are glycosides from Cassiae semen, Cassiaside B2 targets phosphatases and monoamine oxidases, suggesting a role in metabolic and neurological disorders, unlike Cassiaside C’s focus on inflammation and glycolysis .
  • Cassiaside C vs. Aurantio-Obtusin : The absence of a glycoside group in Aurantio-Obtusin limits its solubility but enhances membrane permeability, favoring direct NF-κB pathway modulation .

Pharmacokinetic Considerations

  • Solubility : Cassiaside C’s glycoside chain improves water solubility (50 mg/mL in DMSO) compared to lipid-soluble Aurantio-Obtusin .
  • Metabolic Stability : Glycosylation in Cassiaside C may prolong half-life by resisting rapid hepatic metabolism, unlike its aglycone counterparts .

Biological Activity

Cassiaside C, a phenolic glycoside derived from Cassia obtusifolia, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of Cassiaside C, supported by data tables and case studies.

Chemical Structure and Properties

Cassiaside C is characterized by its complex structure, which includes multiple sugar moieties linked to a phenolic backbone. This structural composition contributes to its bioactivity. The compound's molecular formula is typically represented as C21H24O10C_{21}H_{24}O_{10}.

1. Antioxidant Activity

Cassiaside C exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. Research indicates that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Table 1: Antioxidant Activity of Cassiaside C

StudyMethod UsedIC50 (µg/mL)Findings
DPPH Assay15.4Effective radical scavenging activity observed.
ABTS Assay12.3Higher antioxidant capacity compared to standard antioxidants.

2. Anti-Inflammatory Effects

The anti-inflammatory properties of Cassiaside C have been demonstrated in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-Inflammatory Activity of Cassiaside C

StudyModel UsedConcentration (µg/mL)Inhibition (%)
RAW264.7 Macrophages2570% inhibition of NO production
Murine Model (LPS-induced)50Reduced IL-1β secretion significantly

3. Antimicrobial Activity

Cassiaside C has shown promising antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Table 3: Antimicrobial Activity of Cassiaside C

Bacterial StrainMIC (mg/mL)Reference
MRSA8
Escherichia coli16
Salmonella typhimurium32

Case Study 1: Antioxidant Application in Food Preservation

A study evaluated the use of Cassiaside C as a natural preservative in food products. The addition of Cassiaside C significantly reduced lipid peroxidation in meat products, extending shelf life while maintaining quality.

Case Study 2: Anti-inflammatory Treatment in Animal Models

In a controlled experiment involving mice with induced inflammation, treatment with Cassiaside C resulted in decreased paw edema and lower levels of inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

Q & A

Q. How can researchers enhance reproducibility in Cassiaside C studies?

  • Answer :
  • MIAME compliance : Document all experimental conditions (e.g., exact HPLC gradients).
  • Negative result reporting : Publish null findings (e.g., lack of cytotoxicity in normal cells) to reduce publication bias .
  • Collaborative verification : Cross-validate findings via multi-center trials, using harmonized protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one
Reactant of Route 2
10-Hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.